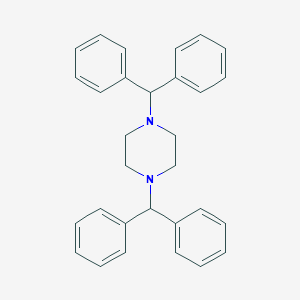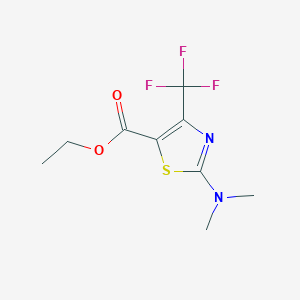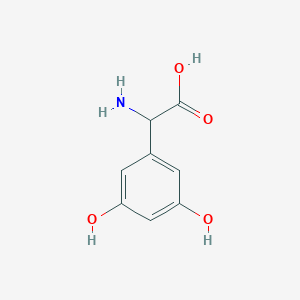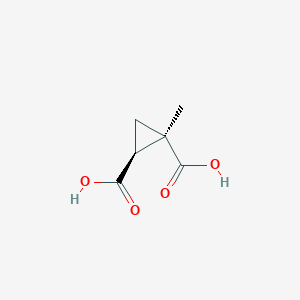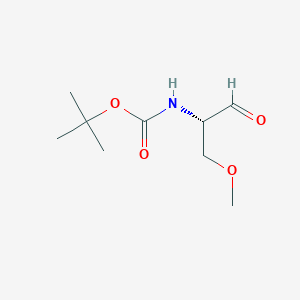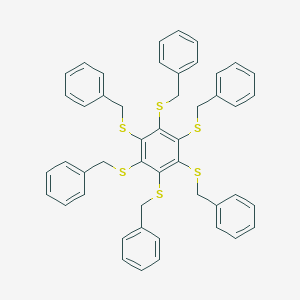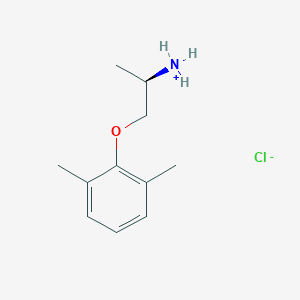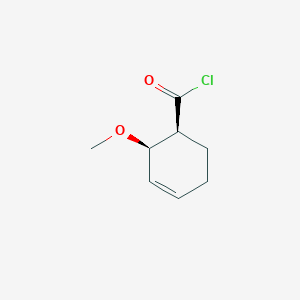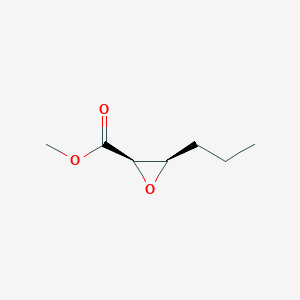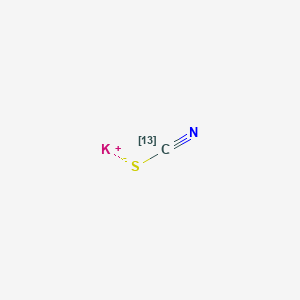
Potassium thiocyanate-13C
Overview
Description
Potassium thiocyanate-13C is a stable isotope-labeled compound where the carbon atom in the thiocyanate group is replaced with the carbon-13 isotope. This compound is represented by the molecular formula KS13CN and has a molecular weight of 99.17 g/mol . It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Mechanism of Action
Target of Action
Potassium Thiocyanate-13C is a carbon-13 and nitrogen-15 labeled salt form of the thiocyanate anion Thiocyanate ions are known to inhibit the sodium-iodide symporter (nis), which is crucial for iodide uptake in the thyroid gland .
Mode of Action
This compound, like other thiocyanates, competitively inhibits the NIS-mediated iodide uptake . This inhibition occurs because thiocyanate ions and iodide ions are similar in size and charge, allowing thiocyanate to bind to the iodide transport sites on the NIS, thereby blocking iodide uptake.
Biochemical Pathways
The inhibition of nis can disrupt the synthesis of thyroid hormones, as iodide uptake is the first step in this process . This disruption can affect various downstream effects, including metabolic processes, growth, and development, which are regulated by thyroid hormones.
Pharmacokinetics
It’s known that stable heavy isotopes of elements like carbon-13 have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium, a heavy isotope of hydrogen, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The inhibition of nis by thiocyanate can lead to decreased iodide uptake, potentially leading to reduced thyroid hormone synthesis and subsequent hypothyroidism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other NIS inhibitors in the environment, such as perchlorate and nitrate, can enhance the inhibitory effect of thiocyanate on iodide uptake .
Biochemical Analysis
Biochemical Properties
Potassium thiocyanate-13C plays a significant role in biochemical reactions, particularly in the synthesis of double-labeled compounds. It interacts with various enzymes and proteins, including those involved in the metabolism of thiocyanates. The compound can act as a substrate for enzymes such as rhodanese, which catalyzes the detoxification of cyanide by converting it to thiocyanate. This interaction is crucial for maintaining cellular homeostasis and preventing cyanide toxicity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain transcription factors, leading to changes in gene expression. Additionally, the compound can modulate cellular metabolism by influencing the activity of enzymes involved in metabolic pathways. These effects are essential for understanding the compound’s role in cellular function and its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, this compound can inhibit the activity of certain proteases, thereby regulating protein degradation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are important for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing detoxification pathways and improving cellular metabolism. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the detoxification of cyanide. The compound interacts with enzymes such as rhodanese, which catalyzes the conversion of cyanide to thiocyanate. This interaction is essential for maintaining cellular homeostasis and preventing cyanide toxicity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in various metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the compound’s role in cellular processes and its potential impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium thiocyanate-13C can be synthesized by reacting potassium cyanide with elemental sulfur under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of potassium thiocyanate. The isotopic labeling is achieved by using carbon-13 labeled potassium cyanide in the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of isotopically labeled reagents to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Potassium thiocyanate-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocyanogen.
Reduction: It can be reduced to form thiocyanate anion.
Substitution: It can participate in nucleophilic substitution reactions to form isothiocyanates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Thiocyanogen.
Reduction: Thiocyanate anion.
Substitution: Isothiocyanates .
Scientific Research Applications
Potassium thiocyanate-13C has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It is employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the synthesis of labeled compounds for various industrial applications.
Comparison with Similar Compounds
- Potassium thiocyanate-15N
- Sodium thiocyanate-13C
- Ammonium thiocyanate-13C
Comparison: Potassium thiocyanate-13C is unique due to its carbon-13 labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Compared to other similar compounds, it offers higher sensitivity and specificity in isotopic labeling studies. The choice of compound depends on the specific requirements of the research .
Properties
IUPAC Name |
potassium;azanylidyne(113C)methanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYHKDIALBAK-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635684 | |
| Record name | Potassium (~13~C)thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143827-33-2 | |
| Record name | Potassium (~13~C)thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium thiocyanate-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
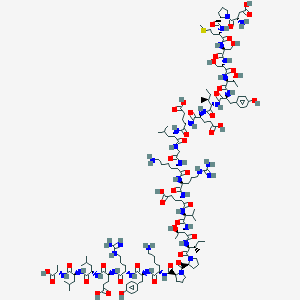

![3-hydroxy-N-[27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B141077.png)
